![molecular formula C17H19NOS B2829099 2-methyl-N-(1-(thiophen-2-yl)cyclopentyl)benzamide CAS No. 2034482-67-0](/img/structure/B2829099.png)
2-methyl-N-(1-(thiophen-2-yl)cyclopentyl)benzamide
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Overview
Description
“2-methyl-N-(1-(thiophen-2-yl)cyclopentyl)benzamide” is a chemical compound that likely contains a benzamide group, a thiophene ring, and a cyclopentyl group . Benzamides are a class of compounds containing a benzene ring and an amide group. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom . The cyclopentyl group is a cycloalkane with a five-membered ring .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, benzamides are typically synthesized by reacting a benzoyl chloride with an amine. Thiophene rings can be formed through several methods, including the Gewald reaction, which involves the condensation of a ketone or an ester with a α-halogenated carbonyl compound in the presence of elemental sulfur .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the benzamide group, thiophene ring, and cyclopentyl group. The benzamide group would contribute to the planarity of the molecule, while the thiophene and cyclopentyl groups could introduce some degree of non-planarity .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the benzamide, thiophene, and cyclopentyl groups. The benzamide group could undergo hydrolysis to form benzoic acid and an amine. The thiophene ring, being aromatic, might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Generally, benzamides are solid at room temperature and have higher melting points than comparable carboxylic acids or esters. Thiophenes are aromatic and thus relatively stable, but they are more reactive than benzene due to the electron-donating ability of sulfur .Scientific Research Applications
- Researchers have investigated the interaction of this compound with DNA using a temperature-controlled programmable spectrometer. By gradually elevating the temperature, they observed how the compound affects DNA stability and denaturation .
DNA Thermal Denaturation Studies
Materials Science and Biomedical Applications
Mechanism of Action
Target of Action
Similar compounds have been known to targetLeukotriene A-4 hydrolase , an enzyme involved in the inflammatory response.
Mode of Action
Based on its structural similarity to other phenylmethylamines , it may interact with its target by binding to the active site, thereby modulating the target’s activity.
Result of Action
If it indeed targets leukotriene a-4 hydrolase, it may have anti-inflammatory effects .
properties
IUPAC Name |
2-methyl-N-(1-thiophen-2-ylcyclopentyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-13-7-2-3-8-14(13)16(19)18-17(10-4-5-11-17)15-9-6-12-20-15/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKPVANGTIOCQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2(CCCC2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[1-(thiophen-2-yl)cyclopentyl]benzamide |
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